molecular formula C15H26O B14305314 4-(4-tert-Butylcyclohex-1-en-1-yl)-2-methylbut-2-en-1-ol CAS No. 114467-52-6

4-(4-tert-Butylcyclohex-1-en-1-yl)-2-methylbut-2-en-1-ol

Cat. No.: B14305314
CAS No.: 114467-52-6
M. Wt: 222.37 g/mol
InChI Key: KPPVKYWTCKJADX-UHFFFAOYSA-N
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Description

4-(4-tert-Butylcyclohex-1-en-1-yl)-2-methylbut-2-en-1-ol is an organic compound that features a cyclohexene ring substituted with a tert-butyl group and a methylbutenol side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-tert-Butylcyclohex-1-en-1-yl)-2-methylbut-2-en-1-ol typically involves the following steps:

    Formation of the cyclohexene ring: The cyclohexene ring is formed through a Diels-Alder reaction between a diene and a dienophile.

    Introduction of the tert-butyl group: The tert-butyl group is introduced via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Attachment of the methylbutenol side chain: The final step involves the addition of the methylbutenol side chain through a Grignard reaction, where a Grignard reagent reacts with an appropriate aldehyde or ketone.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(4-tert-Butylcyclohex-1-en-1-yl)-2-methylbut-2-en-1-ol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions where functional groups are replaced by nucleophiles such as halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2) under acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.

    Substitution: Halides (e.g., HCl, HBr), amines (e.g., NH3, RNH2), and other nucleophiles under appropriate conditions.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, alkanes.

    Substitution: Halogenated compounds, amines.

Scientific Research Applications

4-(4-tert-Butylcyclohex-1-en-1-yl)-2-methylbut-2-en-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals, fragrances, and materials.

Mechanism of Action

The mechanism of action of 4-(4-tert-Butylcyclohex-1-en-1-yl)-2-methylbut-2-en-1-ol involves its interaction with specific molecular targets and pathways. The compound may act as a ligand that binds to receptors or enzymes, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-tert-Butylcyclohexanone: A related compound with a ketone functional group instead of the methylbutenol side chain.

    4-tert-Butylcyclohexanol: Similar structure but with a hydroxyl group instead of the methylbutenol side chain.

    4-tert-Butylcyclohexene: Lacks the methylbutenol side chain, making it less complex.

Uniqueness

4-(4-tert-Butylcyclohex-1-en-1-yl)-2-methylbut-2-en-1-ol is unique due to its combination of a cyclohexene ring, tert-butyl group, and methylbutenol side chain. This unique structure imparts specific chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

CAS No.

114467-52-6

Molecular Formula

C15H26O

Molecular Weight

222.37 g/mol

IUPAC Name

4-(4-tert-butylcyclohexen-1-yl)-2-methylbut-2-en-1-ol

InChI

InChI=1S/C15H26O/c1-12(11-16)5-6-13-7-9-14(10-8-13)15(2,3)4/h5,7,14,16H,6,8-11H2,1-4H3

InChI Key

KPPVKYWTCKJADX-UHFFFAOYSA-N

Canonical SMILES

CC(=CCC1=CCC(CC1)C(C)(C)C)CO

Origin of Product

United States

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